HhAntag HCl

Description

HhAntag HCl is a small-molecule inhibitor targeting the Hedgehog (Hh) signaling pathway, which plays a critical role in cell proliferation, differentiation, and cancer progression. Unlike canonical Hh pathway inhibitors that act primarily on Smoothened (SMO), this compound exhibits a dual mechanism by modulating both Hh signaling and downstream PI3K/AKT/mTOR pathways . Preclinical studies demonstrate its efficacy in reducing phosphorylated AKT (pAKT) levels, leading to antiproliferative and proapoptotic effects in embryonal rhabdomyosarcoma (ERMS) models . Its unique pharmacological profile distinguishes it from other Hh pathway inhibitors, such as vismodegib and sonidegib, which lack significant PI3K/AKT pathway modulation.

Properties

Molecular Formula |

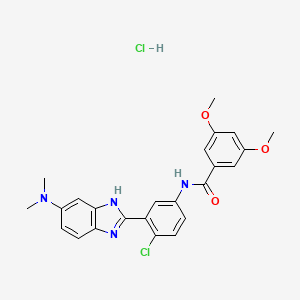

C24H24Cl2N4O3 |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide;hydrochloride |

InChI |

InChI=1S/C24H23ClN4O3.ClH/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4;/h5-13H,1-4H3,(H,26,30)(H,27,28);1H |

InChI Key |

CJRQLEYMMOOBQJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism of Action

HhAntag HCl acts on both SMO and the PI3K/AKT/mTOR axis, reducing pAKT and pS6 levels. This dual inhibition disrupts cancer cell survival and proliferation . They primarily suppress GLI1 transcription but fail to reduce pAKT or inhibit proliferation in Ptch wild-type (Ptchwt) ERMS cells . Pictilisib, a PI3K inhibitor, synergizes with this compound to enhance apoptosis but lacks standalone Hh pathway inhibition .

Anticancer Efficacy in Preclinical Models

In Vitro Data (ERMS Cell Lines)

| Compound | Proliferation Inhibition (RD Cells) | Apoptosis Induction (RD Cells) | Key Pathway Targets |

|---|---|---|---|

| This compound | Significant (p < 0.05) | Moderate (e.g., +15% vs. control) | SMO, PI3K/AKT/mTOR |

| Vismodegib | No effect | No effect | SMO/GLI1 |

| Sonidegib | No effect | No effect | SMO/GLI1 |

| Pictilisib | Moderate (p < 0.05) | Moderate (e.g., +12% vs. control) | PI3K/AKT/mTOR |

| HhAntag + Pictilisib | Enhanced (synergistic) | Significant (e.g., +30% vs. control) | Dual SMO and PI3K/AKT/mTOR |

Data sourced from in vitro assays using RD (Ptchwt) and RUCH-2 ERMS cell lines .

In Vivo Tolerability and Efficacy

In Ptch mutant ERMS mouse models, this compound was well-tolerated over 35 days, with tumor growth monitored via microCT.

Key Differentiators of this compound

- Dual Pathway Modulation: Unlike SMO-specific inhibitors, this compound targets both Hh and PI3K/AKT/mTOR pathways, addressing resistance mechanisms in Ptchwt cancers .

- pAKT Reduction: Critical for its antiproliferative effects, a feature absent in vismodegib and sonidegib .

- Synergy with PI3K Inhibitors: Enhances apoptosis beyond monotherapy limits, a therapeutic advantage in combinatorial regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.